Regulatory Designation: EP Impurity A vs. Carisoprodol
The compound's sole regulatory identity is as Carisoprodol EP Impurity A, a designation absent for carisoprodol itself (the active pharmaceutical ingredient) . This status mandates its use as a certified reference standard for impurity testing, a requirement for which carisoprodol API cannot substitute. While carisoprodol is a therapeutic agent, this compound is a quality control tool [1].
| Evidence Dimension | Regulatory Designation and Primary Application |
|---|---|
| Target Compound Data | Carisoprodol EP Impurity A; Reference Standard for QC/Method Validation [2] |
| Comparator Or Baseline | Carisoprodol (CAS 78-44-4); FDA-approved muscle relaxant (therapeutic API) [1] |
| Quantified Difference | Mutually exclusive applications; one is a quality control standard, the other a therapeutic agent |
| Conditions | As defined by the European Pharmacopoeia monograph for Carisoprodol and its related substances |
Why This Matters
Procurement decisions must distinguish between an API for drug formulation and a reference standard for ensuring drug purity and safety.
- [1] National Center for Biotechnology Information (NCBI). Carisoprodol. StatPearls. View Source
- [2] SynZeal. Carisoprodol Impurity A (25462-17-3). View Source
